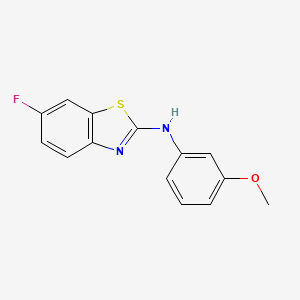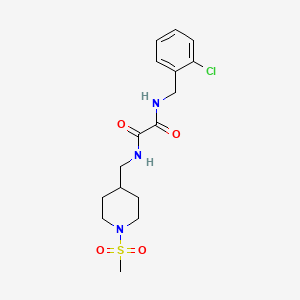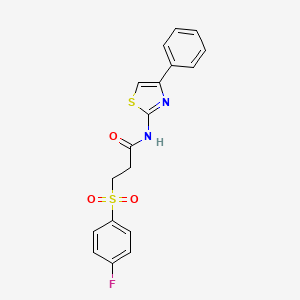
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 is not fully understood, but it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer growth. In one study, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 was found to inhibit the activity of a kinase enzyme involved in breast cancer cell growth and survival.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of arthritis. Additionally, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to induce apoptosis in breast cancer cells and inhibit their growth.
实验室实验的优点和局限性
One advantage of using 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 in lab experiments is its potential therapeutic applications in treating diseases such as cancer and arthritis. Additionally, its synthesis has been achieved using various methods, allowing for flexibility in experimental design. However, one limitation of using 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 is its limited availability and high cost.
未来方向
There are several future directions for research on 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Additionally, future research could explore its potential applications in treating other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing more efficient and cost-effective methods for synthesizing 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1.
合成方法
The synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been achieved using different methods, including the reaction of isochroman-3-carboxylic acid with 2-fluorophenol followed by the reaction with N,N-dimethylacetamide and ethyl chloroformate. Another method involves the reaction of isochroman-3-carboxylic acid with 2-fluorophenol followed by the reaction with N-methylmorpholine and isobutyl chloroformate. Both methods have resulted in the successful synthesis of 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1.
科学研究应用
2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been studied for its potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. In one study, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 was found to inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(2-fluorophenoxy)-N-(isochroman-3-ylmethyl)acetamide 1 has been shown to reduce inflammation in animal models of arthritis.
属性
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-16-7-3-4-8-17(16)23-12-18(21)20-10-15-9-13-5-1-2-6-14(13)11-22-15/h1-8,15H,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYSNKOHXDAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-cyanobenzamide](/img/structure/B2909138.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
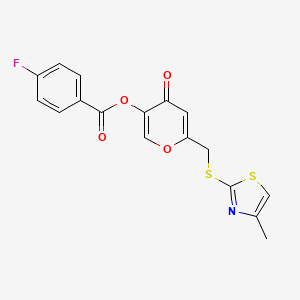
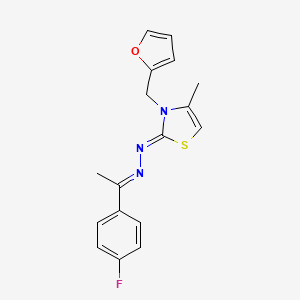
![Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2909145.png)
![2-[(8-Oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2909146.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2909149.png)
![N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2909151.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2909152.png)

